

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Fluroxene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxene (2,2,2-trifluoroethyl vinyl ether) is a halogenated ether that was historically used as an inhalational anesthetic. Synthesized in 1951 by Julius G. Shukys, it was introduced for clinical use in 1954 under the brand name Fluoromar.[1] Fluroxene offered rapid induction and recovery times for patients.[1] However, it was voluntarily withdrawn from the market in 1974 due to concerns regarding its flammability and potential for organ toxicity.[2] Despite its discontinued clinical use, the study of fluroxene's synthesis, chemical properties, and metabolic pathways continues to be of interest to researchers in the fields of medicinal chemistry and drug development for understanding the structure-activity relationships of anesthetic agents. This guide provides a comprehensive overview of the synthesis and chemical properties of fluroxene, including detailed experimental protocols and metabolic pathways.

Chemical and Physical Properties

Fluroxene is a colorless, volatile liquid with a chemical formula of C₄H₅F₃O.[2] A summary of its key chemical and physical properties is presented in Table 1.



Property	Value	Reference
Molecular Formula	C ₄ H ₅ F ₃ O	[2]
Molar Mass	126.08 g/mol	[2]
Appearance	Colorless liquid	[3]
Boiling Point	43.1 °C	[3]
Density	1.13 g/cm ³	[3]
Vapor Pressure	286 mmHg at 20 °C	[3]
Solubility	Soluble in organic solvents, slightly soluble in water.	[3]
Stability	Combustible. Can form explosive mixtures with air. Reacts with strong oxidizing agents.	[3]

Synthesis of Fluroxene

The primary method for the synthesis of **fluroxene** is the vinylation of 2,2,2-trifluoroethanol with acetylene. This reaction involves the addition of the alcohol across the triple bond of acetylene, typically in the presence of a catalyst.

Experimental Protocol: Synthesis of Fluroxene

Materials:

- 2,2,2-Trifluoroethanol
- Acetylene gas
- Potassium hydroxide (catalyst)
- High-pressure reaction vessel (autoclave)
- Distillation apparatus







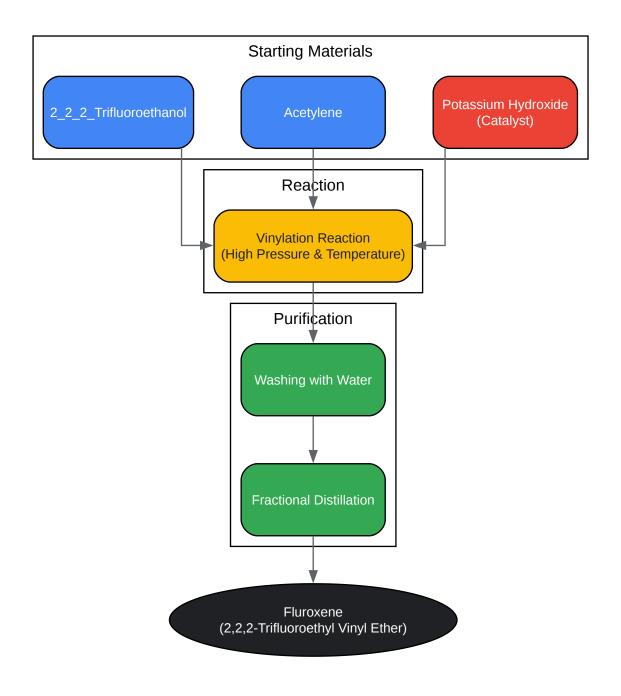
Appropriate solvents for purification (e.g., diethyl ether)

Procedure:

- Preparation of the Catalyst: A solution of potassium hydroxide in 2,2,2-trifluoroethanol is prepared. The concentration of the catalyst can influence the reaction rate and yield.
- Reaction Setup: The reaction is conducted in a high-pressure autoclave due to the gaseous nature of acetylene and the need for elevated temperatures and pressures. The autoclave is charged with the solution of 2,2,2-trifluoroethanol and the potassium hydroxide catalyst.
- Vinylation Reaction: The autoclave is sealed and purged with an inert gas, such as nitrogen, to remove any oxygen. Acetylene gas is then introduced into the vessel to the desired pressure. The reaction mixture is heated to a temperature typically in the range of 150-200°C. The reaction is maintained under these conditions with stirring for a specified period to allow for the formation of 2,2,2-trifluoroethyl vinyl ether.
- Work-up and Purification: After the reaction is complete, the autoclave is cooled, and the
 excess acetylene is safely vented. The reaction mixture is then transferred to a separation
 funnel. The organic layer is washed with water to remove the catalyst and any unreacted
 alcohol. The crude fluroxene is then purified by fractional distillation to yield the final
 product.

Logical Workflow for **Fluroxene** Synthesis





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Caption: Workflow for the synthesis of **Fluroxene**.

Chemical Reactivity and Stability

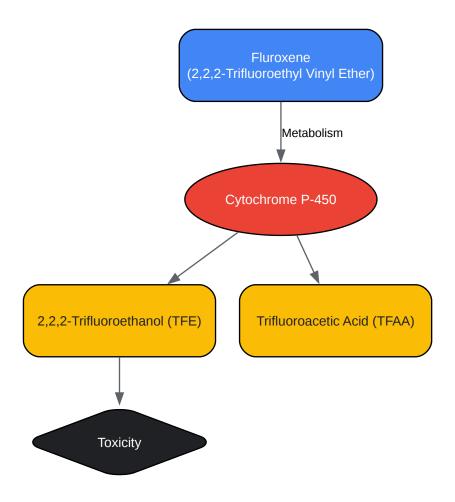
Fluroxene is a combustible liquid and can form explosive mixtures with air. It is reactive towards strong oxidizing agents. The vinyl ether linkage is susceptible to cleavage under certain conditions.



Metabolism of Fluroxene

The biotransformation of **fluroxene** is a critical aspect of its toxicological profile. The molecule is metabolized in the liver primarily by the cytochrome P-450 enzyme system.[4] The metabolism proceeds via two main pathways, leading to the formation of trifluoroethanol (TFE) and trifluoroacetic acid (TFAA).[4] The relative production of these metabolites varies between species, which is thought to account for the observed differences in toxicity.[4]

Metabolic Pathway of Fluroxene



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Caption: Metabolic pathway of **Fluroxene**.

Conclusion



Fluroxene, while no longer in clinical use, represents an important molecule in the history of anesthetic development. Its synthesis via the vinylation of 2,2,2-trifluoroethanol is a classic example of ether formation. The chemical properties of **fluroxene**, particularly its flammability and metabolic profile, ultimately led to its withdrawal from the market. Understanding the synthesis, properties, and metabolism of **fluroxene** provides valuable insights for the design and development of safer and more effective anesthetic agents.

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